N-(2-Amino-2-methylpropyl)benzenesulfonamide

Descripción

Chemical Identity and Classification

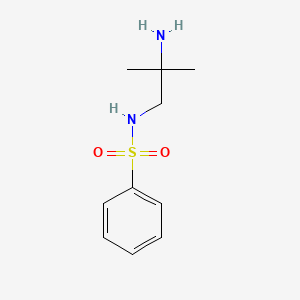

N-(2-Amino-2-methylpropyl)benzenesulfonamide is an organic compound with the molecular formula C₁₀H₁₆N₂O₂S and a molecular weight of 228.31 grams per mole. The compound is registered under Chemical Abstracts Service number 87484-87-5 and is catalogued in PubChem with the identifier CID 23046101. The International Union of Pure and Applied Chemistry name for this compound is this compound, reflecting its systematic nomenclature based on the substitution pattern of the benzenesulfonamide core structure.

The compound belongs to the broader classification of benzenesulfonamides, which are characterized by a sulfonamide group directly attached to a benzene ring. Benzenesulfonamides represent a significant subset of sulfonamide compounds that contain the sulfonamide functional group sulfur-linked to a benzene ring, and many derivatives within this class serve as pharmaceuticals targeting various enzymes including carbonic anhydrases, acetylcholinesterase, butyrylcholinesterase, and cyclooxygenase 2. The structural framework of this compound features a phenylsulfonyl group connected to a 2-amino-2-methylpropyl substituent, creating a molecule with both aromatic and aliphatic components.

The compound exhibits several alternative nomenclature designations, including Benzenesulfonamide, N-(2-amino-2-methylpropyl)- and 1,1-Dimethyl-2-(phenylsulfonylamino)ethylamine. These naming variations reflect different approaches to describing the molecular structure, with some emphasizing the benzenesulfonamide core and others highlighting the substituted ethylamine portion of the molecule. The molecule possesses a simplified molecular-input line-entry system notation of CC(C)(CNS(=O)(=O)C1=CC=CC=C1)N, which provides a standardized representation of its connectivity pattern.

Table 1: Chemical Properties of this compound

Historical Context and Development

The development of this compound is intrinsically linked to the broader historical evolution of sulfonamide chemistry, which represents one of the most profound therapeutic revolutions in medical history. The foundation for sulfonamide development was established in 1908 when sulfanilamide was first synthesized by a German chemist, though its therapeutic potential remained unrecognized for decades. The breakthrough came in 1932 when Dr. Gerhard Domagk at Bayer Laboratories, working within the Interessengemeinschaft Farbenindustrie conglomerate, discovered that Prontosil, a sulfonamide-containing dye, demonstrated remarkable antibacterial efficacy against streptococcal infections in experimental animals.

The systematic exploration of sulfonamide structures began in earnest following the success of Prontosil, leading to the development of hundreds of second-generation sulfonamide derivatives. This period of intensive research, often referred to as the 'sulfa craze,' involved numerous manufacturers producing various sulfonamide compounds without standardized testing requirements, ultimately leading to the establishment of more stringent pharmaceutical regulations including the Federal Food, Drug and Cosmetic Act of 1938 in the United States. The discovery that Prontosil functioned as a prodrug, metabolizing to the simpler sulfanilamide molecule, opened new avenues for structural modification and optimization of sulfonamide compounds.

This compound emerged as part of this continuing evolution of sulfonamide chemistry, representing a more sophisticated approach to molecular design that incorporates specific structural features intended to modulate biological activity and pharmacological properties. The compound's development reflects the transition from simple sulfonamide structures to more complex derivatives incorporating diverse substituent groups that can influence solubility, selectivity, and therapeutic efficacy. The creation date of December 5, 2007, as recorded in chemical databases, indicates that this particular compound was synthesized during the modern era of rational drug design, when computational chemistry and structure-activity relationship studies guide molecular development.

The historical significance of compounds like this compound extends beyond their individual properties to their role in demonstrating the continuing relevance of the sulfonamide pharmacophore in contemporary medicinal chemistry. While the initial sulfonamide antibiotics have been largely superseded by beta-lactam antibacterials in many clinical applications, the fundamental sulfonamide structure has found new applications across diverse therapeutic areas. The development of this compound illustrates how classical chemical frameworks can be adapted and modified to address contemporary pharmaceutical challenges through strategic structural modifications.

Significance in Sulfonamide Chemistry

This compound occupies a distinctive position within sulfonamide chemistry due to its structural characteristics that differentiate it from classical antimicrobial sulfonamides while maintaining the core sulfonamide functionality that defines this important class of compounds. The compound exemplifies the evolution of sulfonamide chemistry beyond its antimicrobial origins toward more specialized applications in modern pharmaceutical science. Unlike traditional sulfonamide antibiotics that typically feature an aromatic amine group in their structure, this compound incorporates an aliphatic amino substituent that fundamentally alters its chemical behavior and biological profile.

The structural features of this compound contribute to its significance as a representative member of non-antibiotic sulfonamides, a category that encompasses diverse therapeutic classes including carbonic anhydrase inhibitors, sulfonylureas, and various diuretic medications. The presence of the branched 2-amino-2-methylpropyl substituent introduces steric and electronic effects that distinguish this compound from linear alkyl-substituted benzenesulfonamides, potentially influencing its interaction with biological targets and its utility as a synthetic intermediate. This structural motif represents an important design element in contemporary medicinal chemistry, where branched alkyl groups are frequently employed to modulate molecular properties such as metabolic stability and binding selectivity.

The compound's relevance extends to its potential role as a pharmaceutical intermediate, particularly in the synthesis of more complex therapeutic agents that require the benzenesulfonamide pharmacophore combined with specific amino alkyl functionalities. The dual presence of primary amine and sulfonamide groups provides multiple sites for further chemical modification, making it a valuable building block for the construction of more elaborate molecular architectures. This versatility is particularly important in the context of modern drug discovery, where complex molecular structures are often assembled from simpler precursors through multi-step synthetic sequences.

Table 2: Classification of Sulfonamide Types and Examples

| Sulfonamide Category | Structural Characteristic | Representative Examples | Therapeutic Application |

|---|---|---|---|

| Antimicrobial Sulfonamides | Aromatic amine group (N₄) | Sulfadiazine, Sulfamethoxazole | Bacterial infections |

| Non-antibiotic Sulfonamides | Lack N₄ amine structure | Celecoxib, Hydrochlorothiazide | Anti-inflammatory, Diuretic |

| Benzenesulfonamides | Benzene ring linked to sulfonamide | This compound | Enzyme inhibition, Intermediates |

| Sulfonylureas | Sulfonamide linked to urea | Glipizide, Glyburide | Diabetes management |

Within the broader context of benzenesulfonamide chemistry, this compound demonstrates the continued utility of this structural class in addressing contemporary pharmaceutical challenges. The benzenesulfonamide framework has proven to be remarkably adaptable, serving as the foundation for therapeutics targeting diverse biological systems including carbonic anhydrases, which are involved in physiological processes ranging from acid-base balance to glaucoma management. The specific substitution pattern present in this compound may confer unique binding properties or selectivity profiles that distinguish it from other benzenesulfonamide derivatives, contributing to its potential value in specialized applications.

Propiedades

IUPAC Name |

N-(2-amino-2-methylpropyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-10(2,11)8-12-15(13,14)9-6-4-3-5-7-9/h3-7,12H,8,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZRJFROIQYSTTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNS(=O)(=O)C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30630016 | |

| Record name | N-(2-Amino-2-methylpropyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87484-87-5 | |

| Record name | N-(2-Amino-2-methylpropyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthesis Overview

The synthesis of N-(2-Amino-2-methylpropyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 2-amino-2-methylpropanol. The reaction proceeds through nucleophilic substitution, where the amino group of the 2-amino-2-methylpropanol attacks the sulfonyl chloride, leading to the formation of the desired sulfonamide.

$$

\text{C}6\text{H}5\text{SO}2\text{Cl} + \text{NH}2\text{CH}2\text{C}(\text{CH}3)2\text{OH} \rightarrow \text{C}6\text{H}5\text{SO}2\text{NH}\text{CH}2\text{C}(\text{CH}3)_2\text{OH} + \text{HCl}

$$

Detailed Preparation Methods

Reaction Conditions

The synthesis can be optimized by controlling several variables:

Reagent Ratios : A molar ratio of 1:1.2 (amine to sulfonyl chloride) is recommended to minimize side reactions and maximize yield.

Temperature Control : Reactions are best conducted at low temperatures (0–5°C) to prevent hydrolysis of sulfonyl chloride and ensure selective substitution.

Base Utilization : Triethylamine is commonly used as a base to neutralize hydrochloric acid generated during the reaction, facilitating better yields.

Step-by-Step Procedure

Preparation of Reaction Mixture :

- Dissolve 2-amino-2-methylpropanol in an appropriate solvent (e.g., dichloromethane).

- Add triethylamine to the solution while stirring.

Addition of Benzenesulfonyl Chloride :

- Slowly add benzenesulfonyl chloride to the mixture while maintaining the temperature below 5°C.

- Stir the reaction mixture for several hours until completion, monitored by thin-layer chromatography (TLC).

Workup :

- Quench the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).

- Wash the organic layer with brine and dry over anhydrous magnesium sulfate.

-

- The crude product can be purified by recrystallization from ethanol-water (80:20 v/v) or through column chromatography using silica gel with an ethyl acetate/hexane eluent.

Yield and Purity

The overall yield of this compound can reach up to 96% under optimized conditions. Purity assessments are typically conducted using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Industrial Production Considerations

In industrial settings, the synthesis may be scaled up using continuous flow reactors or large batch processes. Key considerations include:

Safety Protocols : Handling of benzenesulfonyl chloride requires stringent safety measures due to its corrosive nature.

Environmental Impact : Waste management strategies must be implemented for by-products and solvents used during synthesis.

Characterization Techniques

To confirm the structure and purity of this compound, several analytical techniques are employed:

| Technique | Purpose |

|---|---|

| NMR Spectroscopy | Confirms substitution patterns and purity |

| FT-IR Spectroscopy | Identifies functional groups (e.g., sulfonamide) |

| Mass Spectrometry | Determines molecular weight and confirms identity |

Análisis De Reacciones Químicas

Types of Reactions

N-(2-Amino-2-methylpropyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The sulfonamide group can be reduced to form sulfinamide or thiol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted sulfonamides .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

N-(2-Amino-2-methylpropyl)benzenesulfonamide has been identified as a significant intermediate in the synthesis of pharmaceuticals, particularly in the development of selective alpha-1 adrenergic receptor antagonists. For instance, it is involved in the synthesis of tamsulosin, a drug used to treat benign prostatic hyperplasia (BPH). Tamsulosin selectively blocks the α1C receptors, providing therapeutic benefits without significantly affecting blood pressure, thus minimizing side effects commonly associated with other non-selective blockers .

Case Study: Tamsulosin Synthesis

- Objective : To synthesize a selective α1C receptor blocker.

- Method : The compound serves as a precursor in a reductive amination process.

- Outcome : Tamsulosin demonstrated effective management of urinary retention associated with BPH while maintaining cardiovascular stability .

Analytical Chemistry Applications

The compound is also utilized in analytical chemistry for the separation and identification of related compounds through high-performance liquid chromatography (HPLC). A study demonstrated its effective separation using a reverse-phase HPLC method, which is scalable for preparative separation and suitable for pharmacokinetic studies .

Table 1: HPLC Method Parameters

| Parameter | Value |

|---|---|

| Column Type | Newcrom R1 HPLC Column |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) |

| Particle Size | 3 µm |

| Application | Isolation of impurities |

Biochemical Applications

In biochemical research, this compound has been studied for its inhibitory effects on human carbonic anhydrases (CAs), which are crucial for various physiological processes. Recent studies have shown that derivatives of this compound exhibit significant enzyme inhibition with potential applications in treating conditions like glaucoma and cancer.

Case Study: Carbonic Anhydrase Inhibition

- Objective : To evaluate the inhibitory effect on carbonic anhydrase IX.

- Method : Synthesis of new aryl thiazolone-benzenesulfonamides was performed to assess their inhibitory activity.

- Outcome : Compounds exhibited IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating strong selectivity and potential as therapeutic agents against tumors expressing this enzyme .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that certain benzenesulfonamide derivatives demonstrate significant antibacterial activity against strains such as Staphylococcus aureus and Klebsiella pneumoniae.

Table 2: Antimicrobial Activity Results

| Compound | Concentration (µg/mL) | % Inhibition Against S. aureus | % Inhibition Against K. pneumoniae |

|---|---|---|---|

| Compound 4e | 50 | 80.69% | 79.46% |

| Compound 4g | 50 | 69.74% | 77.52% |

| Control | - | 99.2% | - |

Mecanismo De Acción

The mechanism of action of N-(2-Amino-2-methylpropyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

Structural Features and Substituent Effects

The biological and chemical properties of benzenesulfonamides are highly dependent on substituents. Below is a comparative analysis of key derivatives:

Key Research Findings

Substituent-Driven Activity : Nitro and hydroxyl groups increase HIV-IN inhibition by enhancing electron withdrawal and hydrogen bonding .

Steric Effects : The 2-methylpropyl group in the target compound may limit binding to certain enzymes compared to bulkier derivatives .

Cytotoxicity Screening : Sulfonamides with fused heterocycles (e.g., indoloquinazoline) are prioritized in anticancer assays like the SRB (sulforhodamine B) method .

Actividad Biológica

N-(2-Amino-2-methylpropyl)benzenesulfonamide, also known as a sulfonamide compound, has garnered attention in the field of medicinal chemistry due to its significant biological activities. This article delves into its mechanisms of action, biochemical interactions, and implications in various therapeutic contexts, particularly in cancer treatment.

Target Enzyme: Carbonic Anhydrase IX (CA IX)

The primary target of this compound is carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many solid tumors. The compound functions as an inhibitor of CA IX, disrupting its activity and thereby influencing cellular pH regulation, which is crucial for tumor cell survival and proliferation.

Inhibition Effects

Research indicates that this compound exhibits a significant inhibitory effect on CA IX, with effective concentrations ranging from 1.52 to 6.31 μM against various cancer cell lines, including MDA-MB-231 and MCF-7 breast cancer cells. The inhibition of CA IX leads to alterations in anaerobic glycolysis pathways within tumor cells, promoting apoptosis and reducing tumor growth.

This compound interacts with several biomolecules, impacting various cellular processes. Its biochemical properties include:

- Antiproliferative Activity : Demonstrated in breast cancer cell lines, highlighting its potential as a therapeutic agent.

- Cellular Effects : The compound has shown to induce apoptosis in cancer cells through its interaction with CA IX, leading to significant increases in apoptotic markers such as annexin V-FITC .

Case Studies and Experimental Data

- Cell Line Studies :

- Molecular Docking Studies :

- Comparative Analysis with Other Sulfonamides :

Data Table

| Compound | Target Enzyme | IC50 (μM) | Cell Line Tested | Effect Observed |

|---|---|---|---|---|

| This compound | Carbonic Anhydrase IX | 1.52 - 6.31 | MDA-MB-231, MCF-7 | Antiproliferative, Apoptosis Induction |

| 4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide | Unknown | Not specified | Rat model | Decreased heart rate |

Q & A

Q. What are the recommended methods for synthesizing N-(2-Amino-2-methylpropyl)benzenesulfonamide, and how can purity be optimized?

Synthesis typically involves sulfonylation of 2-amino-2-methylpropylamine with benzenesulfonyl chloride under basic conditions. Key steps include:

- Reagent Ratios : Maintain a 1:1.2 molar ratio of amine to sulfonyl chloride to minimize side products.

- Temperature Control : Conduct reactions at 0–5°C to suppress hydrolysis of the sulfonyl chloride.

- Purification : Use recrystallization from ethanol/water (80:20 v/v) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >97% purity .

- Purity Analysis : Validate via HPLC (C18 column, acetonitrile/water gradient) and ¹H NMR (e.g., absence of δ 7.5–8.0 ppm multiplet for unreacted sulfonyl chloride) .

Q. How is the crystal structure of this compound determined, and what insights does it provide?

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

- Crystallization : Grow crystals via slow evaporation from dichloromethane/methanol (1:1).

- Data Collection : Use a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 291 K.

- Structural Insights : The sulfonamide group adopts a tetrahedral geometry (S–N bond ~1.63 Å), and the amino-propyl chain exhibits gauche conformations, influencing hydrogen-bonding networks (e.g., N–H···O interactions at 2.85–3.10 Å) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., benzenesulfonamide aromatic protons at δ 7.6–7.8 ppm; propylamine CH₃ groups at δ 1.2–1.4 ppm) .

- FT-IR : Identify sulfonamide S=O stretches (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) and N–H bends (1650–1600 cm⁻¹) .

- Mass Spectrometry : ESI-MS in positive mode shows [M+H]⁺ at m/z 243.1 (calculated for C₁₀H₁₆N₂O₂S) .

Advanced Research Questions

Q. How can computational methods predict the reactivity and electronic properties of this compound?

- Quantum Chemical Calculations : Use DFT (B3LYP/6-311++G(d,p)) to compute:

- Electrostatic Potential (ESP) : Reveals nucleophilic sites (e.g., amino group) and electrophilic regions (sulfonyl oxygen).

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) correlate with stability and charge-transfer interactions .

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to assess solubility trends .

Q. What strategies resolve contradictions in biological activity data for this compound?

- Dose-Response Studies : Perform IC₅₀ assays across multiple cell lines (e.g., HEK293, HeLa) to identify cell-type-specific effects.

- Target Profiling : Use pull-down assays with biotinylated derivatives to confirm binding partners (e.g., TRPML1/TRPML2 channels, as seen in structural analogs) .

- Metabolite Screening : LC-MS/MS detects potential metabolites (e.g., hydroxylated or N-dealkylated products) that may influence activity .

Q. How can salt formation improve the physicochemical properties of this sulfonamide?

- Salt Selection : React with HCl to form a hydrochloride salt (melting point: 227°C), enhancing aqueous solubility (from 0.5 mg/mL to 12 mg/mL in PBS) .

- Stability Testing : Accelerated stability studies (40°C/75% RH for 6 months) confirm salt integrity via PXRD and DSC .

Q. What advanced techniques elucidate its interaction with biomacromolecules?

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to serum albumin (KD ~10⁻⁶ M) .

- Cryo-EM : Resolve binding modes with ion channels at near-atomic resolution (e.g., 3.2 Å structure of TRPML1 complex) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.